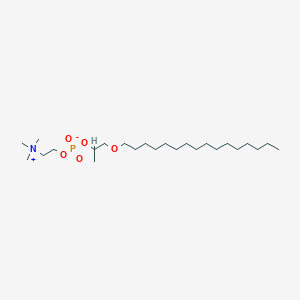
1-O-Hexadecyl-rac-1,2-propandiol-2-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-Hexadecyl-rac-1,2-propandiol-2-phosphocholine is a versatile compound with the chemical formula C24H52NO5P and a molecular weight of 465.65 g/mol . This compound is known for its role as a building block in the synthesis of complex molecules and has significant applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-Hexadecyl-rac-1,2-propandiol-2-phosphocholine typically involves the reaction of hexadecyl alcohol with racemic 1,2-propandiol under specific conditions to form the desired product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the phosphocholine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the careful selection of reagents and catalysts, as well as the implementation of purification techniques to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
1-O-Hexadecyl-rac-1,2-propandiol-2-phosphocholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphocholine derivatives, while reduction can lead to the formation of simpler alcohols .
Scientific Research Applications
1-O-Hexadecyl-rac-1,2-propandiol-2-phosphocholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Plays a role in the study of cell membranes and lipid interactions.
Medicine: Investigated for its potential therapeutic applications and as a component in drug delivery systems.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-O-Hexadecyl-rac-1,2-propandiol-2-phosphocholine involves its interaction with specific molecular targets and pathways. The compound can integrate into cell membranes, affecting their structure and function . It may also interact with enzymes and receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1-O-Hexadecyl-rac-glycerol: Similar in structure but lacks the phosphocholine group.
1-Palmitoyl-rac-glycerol: Contains an ester linkage instead of the ether linkage found in 1-O-Hexadecyl-rac-1,2-propandiol-2-phosphocholine.
Uniqueness
This compound is unique due to its specific structure, which includes both an ether linkage and a phosphocholine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C24H52NO5P |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
1-hexadecoxypropan-2-yl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H52NO5P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-28-23-24(2)30-31(26,27)29-22-20-25(3,4)5/h24H,6-23H2,1-5H3 |
InChI Key |
WZGROTBWUYUNAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(C)OP(=O)([O-])OCC[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















